molecular formula C17H20FN3O4 B1207182 Pefloxacin N-oxide CAS No. 85145-21-7

Pefloxacin N-oxide

Cat. No. B1207182
CAS RN: 85145-21-7
M. Wt: 349.4 g/mol
InChI Key: LJTKAUAKTFMWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibacterial agent that is active against most gram-negative and gram-positive bacteria . It is an antibiotic used to treat a variety of bacterial infections .


Synthesis Analysis

Pefloxacin is metabolized extensively to form the principal N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . In a study, three copper (II) complexes based on the pefloxacin drug were prepared and characterized using analytical, spectroscopic, and thermal techniques .


Molecular Structure Analysis

Pefloxacin N-oxide contains total 47 bond(s); 27 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic) .


Chemical Reactions Analysis

The bactericidal action of pefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA . DNA gyrase is the primary quinolone target for gram-negative bacteria .


Physical And Chemical Properties Analysis

The pharmacokinetic profile of pefloxacin is characterized by high bioavailability after oral administration, a long half-life, and good penetration of tissue and body fluids . Pefloxacin effectively penetrates extravascular spaces and is only 20 to 30% protein bound .

Scientific Research Applications

Cystic Fibrosis Treatment

Pefloxacin N-oxide has been studied for its pharmacokinetics in patients with cystic fibrosis (CF). Research indicates that it presents an attractive oral treatment option due to its bioavailability and disposition being comparable in CF patients and healthy volunteers . This suggests its potential as a predominantly nonrenally cleared quinolone, offering a viable alternative for CF treatment.

Environmental Remediation

In environmental science, Pefloxacin N-oxide has been the subject of studies for removal from aqueous solutions. Acid–alkali modified sludge-based biochar has been used as an adsorbent, showing effective removal of Pefloxacin from water, which indicates its application in water treatment and pollution control .

Typhoid Fever Treatment

Pefloxacin N-oxide has been compared with co-trimoxazole for the treatment of typhoid fever. It has shown effectiveness with a 100% clinical cure rate and a more rapid onset of apyrexia, which could potentially shorten treatment time for typhoid fever .

Antibiotic Research

The compound has been involved in antibiotic research, particularly in understanding the oxidative stability of fluoroquinolones (FQs). Studies on the oxidation of Pefloxacin by azo initiators contribute to the scientific knowledge on the stability and degradation of FQs .

Safety and Hazards

Pefloxacin is classified as having acute toxicity - Category 4, Oral. It can cause skin irritation (Category 2) and eye irritation (Category 2) .

Future Directions

Quinolone antibiotics present an attractive oral treatment option in patients with cystic fibrosis (CF). Prior studies have reported comparable clearances and volumes of distribution in patients with CF and healthy volunteers for primarily renally cleared quinolones . The present study aimed to compare the bioavailability and disposition between adult patients with CF and healthy volunteers for pefloxacin and its two metabolites, norfloxacin and pefloxacin N-oxide, via population PK modeling .

properties

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-oxido-4-oxoquinolin-1-ium-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4/c1-3-21(25)10-12(17(23)24)16(22)11-8-13(18)14(9-15(11)21)20-6-4-19(2)5-7-20/h8-10H,3-7H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTKAUAKTFMWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801005568
Record name 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dioxo-1,4-dihydro-1lambda~5~-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pefloxacin N-oxide

CAS RN

85145-21-7
Record name Pefloxacin N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085145217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dioxo-1,4-dihydro-1lambda~5~-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pefloxacin N-oxide
Reactant of Route 2
Pefloxacin N-oxide
Reactant of Route 3
Reactant of Route 3
Pefloxacin N-oxide
Reactant of Route 4
Pefloxacin N-oxide
Reactant of Route 5
Pefloxacin N-oxide
Reactant of Route 6
Reactant of Route 6
Pefloxacin N-oxide

Q & A

Q1: What is the significance of Pefloxacin N-oxide in pefloxacin therapy?

A: Pefloxacin N-oxide is a major metabolite of pefloxacin, exhibiting its own pharmacokinetic profile. Studies indicate that Pefloxacin N-oxide levels can accumulate in the body during repeated pefloxacin administration, potentially contributing to both therapeutic and toxicological effects. []

Q2: How does the excretion of Pefloxacin N-oxide differ between species?

A: Research shows significant interspecies variability in the excretion patterns of Pefloxacin N-oxide. In humans, it represents a major urinary excretion product, whereas in rats and dogs, it is primarily excreted in bile, often as a glucuronide conjugate. []

Q3: What is the impact of renal impairment on Pefloxacin N-oxide levels?

A: Patients with chronic renal failure exhibit higher plasma levels of Pefloxacin N-oxide compared to healthy individuals, suggesting impaired elimination and potential accumulation. [] This highlights the importance of dose adjustment in patients with compromised renal function to avoid potential toxicity.

Q4: How does the bioavailability of pefloxacin affect Pefloxacin N-oxide formation?

A: Pefloxacin demonstrates complete bioavailability, indicating that the entire administered dose enters systemic circulation. [] This complete bioavailability likely contributes to the substantial formation and accumulation of Pefloxacin N-oxide observed in multiple-dose studies.

Q5: How are Pefloxacin and its metabolites, including Pefloxacin N-oxide, measured in biological samples?

A: High-performance liquid chromatography (HPLC) is the primary analytical method employed to quantify pefloxacin and its metabolites, including Pefloxacin N-oxide, in various biological matrices such as plasma and urine. [, ] This technique enables researchers to accurately assess their pharmacokinetic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.